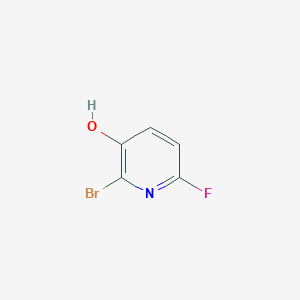

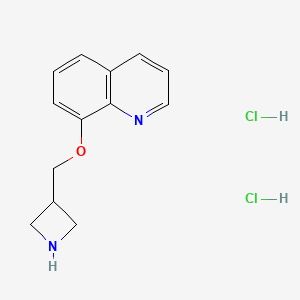

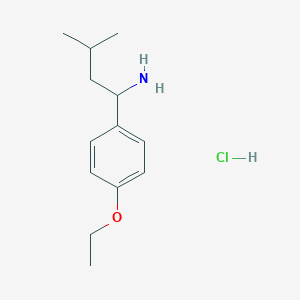

Fmoc-L-Tyr(propargyl)-OH

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving Fmoc-L-Tyr(propargyl)-OH are not explicitly mentioned in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 441.48 g/mol . It is intended for research use only and is not intended for diagnostic or therapeutic use .Aplicaciones Científicas De Investigación

Síntesis de Péptidos

“Fmoc-L-Tyr(propargyl)-OH” se utiliza ampliamente en la síntesis de péptidos. El grupo Fmoc (9-fluorenilmetil oxcarbonilo) sirve como grupo protector para los aminoácidos durante el proceso de síntesis . Este compuesto, en particular, se utiliza para introducir un grupo propargilo en una cadena peptídica, que puede modificarse aún más mediante la química click, una herramienta poderosa para la bioconjugación .

Fabricación de Materiales Bioinspirados

La hidrofobicidad y aromaticidad inherentes de la parte Fmoc promueven características de autoensamblaje, lo que la convierte en un excelente bloque de construcción para la fabricación de materiales funcionales . Estos materiales tienen aplicaciones potenciales en varios campos, incluida la biotecnología y la nanotecnología.

Sistemas de Administración de Medicamentos

Debido a su capacidad para formar nanoestructuras con diversas morfologías, “this compound” se puede utilizar en sistemas de administración de medicamentos . El grupo propargilo permite la unión de moléculas de fármacos, que pueden liberarse de forma controlada en el sitio objetivo.

Cultivo Celular

La modificación de aminoácidos con grupos Fmoc ha demostrado ser beneficiosa en aplicaciones de cultivo celular . Las propiedades de autoensamblaje de estos compuestos pueden crear andamios que imitan la matriz extracelular, promoviendo el crecimiento y la diferenciación celular.

Aplicaciones Ópticas y de Detección

Las propiedades ópticas únicas de los compuestos modificados con Fmoc los hacen adecuados para su uso en dispositivos ópticos y sensores . La fluorescencia del grupo Fmoc se puede aprovechar para fines de imagenología y diagnóstico.

Catálisis

El grupo propargilo en “this compound” puede actuar como un ligando para catalizadores metálicos, que se utilizan en diversas reacciones químicas . Esta aplicación es particularmente relevante en el campo de la química verde, donde se buscan catalizadores eficientes y respetuosos con el medio ambiente.

Mecanismo De Acción

Target of Action

Fmoc-L-Tyr(propargyl)-OH is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino acid sequences that it helps to construct. These sequences can then interact with various biological targets depending on their composition .

Mode of Action

This compound interacts with its targets through the process of peptide synthesis. It is incorporated into peptide chains using Fmoc/tBu solid-phase synthesis, a method commonly used in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific peptide sequences that it helps to form. These peptides can then interact with various biochemical pathways, influencing their activity . The exact pathways affected would depend on the specific peptide sequence synthesized.

Pharmacokinetics

As a building block in peptide synthesis, its bioavailability would be largely determined by the properties of the final peptide product .

Result of Action

The molecular and cellular effects of this compound’s action are again dependent on the specific peptide sequences it helps to form. These peptides can have a wide range of effects, from influencing cell signaling pathways to serving as potential drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which peptide synthesis occurs can impact the efficiency of incorporation of this compound into the peptide chain . Additionally, factors such as pH and temperature can influence the stability of the compound .

Safety and Hazards

Propiedades

IUPAC Name |

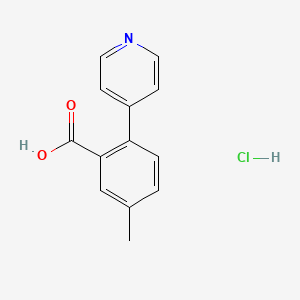

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h1,3-14,24-25H,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COXQVDBEMQQDOE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

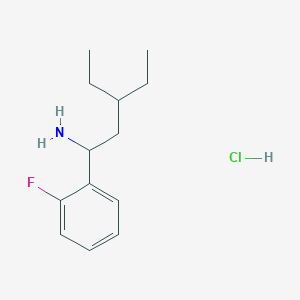

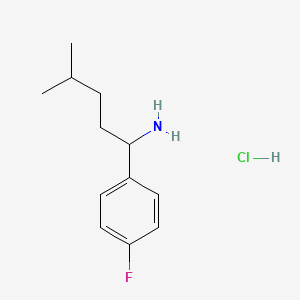

![(8-Azabicyclo[3.2.1]octan-3-yl)(4-fluorophenyl)methanone hydrochloride](/img/structure/B1445778.png)

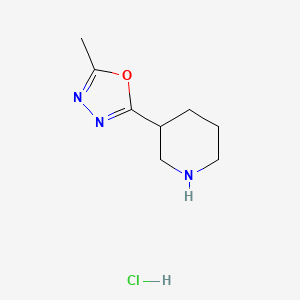

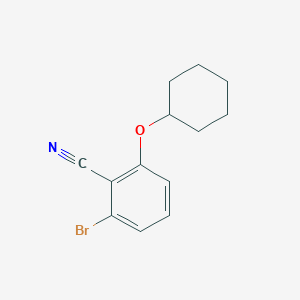

![N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1445791.png)